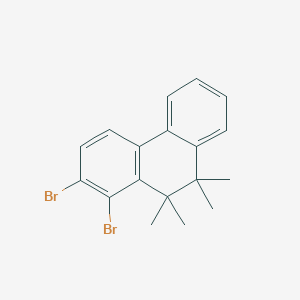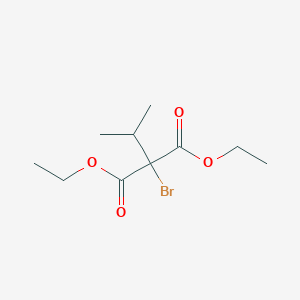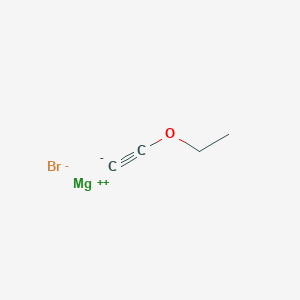
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene is an organic compound with a complex structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene typically involves the bromination of 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene. The reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene.
Oxidation: Carboxylic acids or other oxidized derivatives of the methyl groups.
Applications De Recherche Scientifique
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene involves its interaction with molecular targets through its bromine atoms and methyl groups. The bromine atoms can participate in halogen bonding, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various molecular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydrophenanthrene: Lacks the bromine atoms and methyl groups, making it less reactive in certain chemical reactions.
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene: Similar structure but with different bromination pattern.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains tert-butyl groups instead of methyl groups, leading to different chemical properties.
Uniqueness
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene is unique due to its specific bromination pattern and the presence of four methyl groups
Propriétés
Numéro CAS |
42720-04-7 |
|---|---|
Formule moléculaire |
C18H18Br2 |
Poids moléculaire |
394.1 g/mol |
Nom IUPAC |
1,2-dibromo-9,9,10,10-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18Br2/c1-17(2)13-8-6-5-7-11(13)12-9-10-14(19)16(20)15(12)18(17,3)4/h5-10H,1-4H3 |
Clé InChI |
MIQCVKLGZBMZKX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C(C1(C)C)C(=C(C=C3)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)


phosphanium chloride](/img/structure/B14673773.png)
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)


